molecular formula C5H11Cl2N B2363628 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2567504-55-4

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2363628
CAS No.: 2567504-55-4
M. Wt: 156.05
InChI Key: ZMCJLVAROKZEJZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based primary amine salt with a chloromethyl substituent on the cyclobutane ring. Its rigid cyclobutane backbone and reactive chloromethyl group enable diverse functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(chloromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-5(7)2-1-3-5;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJLVAROKZEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Cycloaddition

The nonpolar nature of chlorinated alkenes often leads to erratic regioselectivity during [2+2] photocycloadditions. Employing Lewis acid catalysts (e.g., TiCl$$_4$$) or polar solvents (acetonitrile) may enhance selectivity by stabilizing transition states.

Grignard Reagent Stability

Chloromethylmagnesium chloride’s propensity for β-hydride elimination necessitates low-temperature (-78°C) reactions and slow reagent addition. Alternatively, using more stable organozinc reagents (e.g., chloromethylzinc iodide) could mitigate decomposition.

Hydrochloride Salt Formation

Treating the free amine with gaseous HCl in anhydrous diethyl ether ensures quantitative salt formation. However, residual moisture must be excluded to prevent deliquescence, a common issue with hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclobutan-1-amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Yield substituted cyclobutan-1-amine derivatives.

    Oxidation Reactions: Produce cyclobutanone derivatives.

    Reduction Reactions: Result in cyclobutan-1-amine derivatives.

Scientific Research Applications

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, potentially altering their function. The pathways involved may include alkylation reactions that modify the activity of target molecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 1-(chloromethyl)cyclobutan-1-amine hydrochloride with related cyclobutane- and cyclopropane-based amines:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Applications/Notes
1-(Chloromethyl)cyclobutan-1-amine HCl Chloromethyl 180.06* Not explicitly listed Intermediate for heterocyclic ligands
1-(Methoxymethyl)cyclopropanamine HCl Methoxymethyl (cyclopropane) 153.62 1029716-05-9 Explored in peptide mimetics
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl Trifluoromethylphenyl 257.70 Not listed Potential CNS drug candidate
1-(6-Chloropyridin-3-yl)cyclobutan-1-amine HCl Chloropyridinyl 247.13 2007920-71-8 Agrochemical intermediates
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine HCl Oxadiazole 217.68 1170897-28-5 Antibacterial/antiviral research

*Calculated based on formula C₅H₁₁Cl₂N.

Key Observations :

  • Substituent Effects : The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxymethyl (in cyclopropane analogs) offers stability against hydrolysis .
  • Heterocyclic Derivatives : Compounds like the oxadiazole- or thiazole-substituted cyclobutane amines exhibit enhanced binding to enzymatic targets (e.g., kinase inhibitors) due to π-π stacking interactions .

Biological Activity

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activities and applications in scientific research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure:

  • Molecular Formula: C5_5H10_{10}ClN·HCl
  • CAS Number: 2567504-55-4

The compound is synthesized through chloromethylation of cyclobutan-1-amine, typically involving the reaction with formaldehyde and hydrochloric acid, followed by chlorination. Controlled reaction conditions are essential for the selective formation of the desired product.

The biological activity of 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride is primarily attributed to its chloromethyl group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may lead to covalent modifications of biomolecules, potentially altering their functions through alkylation reactions.

Biological Activity

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride has been investigated for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are not widely reported.
  • Potential Therapeutic Applications: The compound is being explored as a precursor in the synthesis of pharmaceutical agents due to its unique chemical properties .

Structure-Activity Relationship (SAR)

Research into the SAR of cyclobutane derivatives has provided insights into how modifications to the structure can influence biological activity. The presence of a chloromethyl group has been shown to enhance reactivity in substitution reactions, potentially increasing the compound's efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique reactivity profile of 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride:

CompoundReactivity ProfileNotable Features
1-(Bromomethyl)cyclobutan-1-amineModerateLess reactive than chloromethyl derivative
1-(Iodomethyl)cyclobutan-1-amineHighMore reactive but less stable
1-(Hydroxymethyl)cyclobutan-1-amineLowNon-reactive functional group

The chloromethyl variant stands out due to its balance between reactivity and stability, making it a valuable intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by chloromethylation. A controlled reaction between cyclobutan-1-amine derivatives and chloromethylating agents (e.g., chloromethyl chloride) under inert conditions is common. Purification via recrystallization or column chromatography is critical. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .

Q. What safety protocols are essential when handling 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Store the compound in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Emergency protocols should include immediate rinsing with water for exposure and neutralization of spills with sodium bicarbonate .

Q. How can researchers differentiate this compound from structurally similar amines (e.g., trifluoromethyl or phenyl-substituted analogs)?

  • Methodological Answer : Comparative analysis using Fourier-transform infrared spectroscopy (FTIR) and X-ray crystallography can highlight differences in vibrational modes and crystal packing. For example, the chloromethyl group exhibits distinct C-Cl stretching (~600–800 cm⁻¹) in FTIR, absent in trifluoromethyl analogs. Computational modeling (e.g., DFT) further distinguishes electronic effects .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Kinetic studies using varying nucleophiles (e.g., amines, thiols) and polar aprotic solvents (e.g., DMF) reveal rate dependencies on steric hindrance and leaving-group ability. Monitoring via gas chromatography-mass spectrometry (GC-MS) identifies intermediates and byproducts .

Q. How can retrosynthetic analysis and AI-driven tools optimize the synthesis of derivatives?

  • Methodological Answer : Retrosynthetic workflows using databases like Reaxys or Pistachio predict feasible precursors (e.g., cyclobutanone derivatives). AI models (e.g., Template_relevance Reaxys) prioritize routes based on yield and step economy. For example, coupling chloromethylation with ring-closing metathesis may reduce synthetic steps .

Q. What are the challenges in studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The compound’s small size and high reactivity complicate binding studies. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity, while molecular docking simulations (e.g., AutoDock Vina) model interactions. Competitive assays with fluorescent probes (e.g., dansyl chloride) can map binding sites .

Q. How does the cyclobutane ring’s strain influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products like cyclobutanol derivatives. pH-rate profiles (1–13) reveal hydrolysis susceptibility, while differential scanning calorimetry (DSC) measures thermal decomposition thresholds .

Comparative Analysis

Q. How do electronic properties of 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride compare to fluorinated or methylated analogs in catalysis?

  • Methodological Answer : Cyclic voltammetry (CV) and Hammett plots assess electron-withdrawing effects. The chloromethyl group’s +I effect enhances electrophilicity compared to trifluoromethyl analogs, making it more reactive in Friedel-Crafts alkylation. Contrast with methylated derivatives shows reduced steric bulk but higher polarity .

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